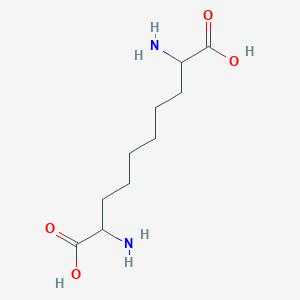

2,9-diaminodecanedioic acid

Description

Significance of Long-Chain α,α'-Diaminodicarboxylic Acids in Contemporary Organic Chemistry

Long-chain α,α'-diaminodicarboxylic acids, which are straight-chain dicarboxylic acids with ten or more carbon atoms, serve as crucial intermediates in fine chemical production. palmarychem.com Their bifunctional nature, possessing both amine and carboxylic acid groups, allows them to be used in the synthesis of a wide array of more complex molecules. In polymer chemistry, the extended carbon chain of these diacids imparts greater flexibility and strength to polymers like polyamides and polyesters, minimizing breakage. palmarychem.com

These compounds are particularly valuable as building blocks in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. clockss.org By incorporating these diaminodicarboxylic acids, chemists can create stable analogues of biologically active peptides. For instance, 2,7-diaminosuberic acid has been employed as a substitute for cystine to improve the stability of peptides like oxytocin (B344502) and somatostatin. clockss.org The longer homologues, such as 2,9-diaminodecanedioic acid, are used to stabilize specific secondary structures in peptides, like α-helices and β-turns. clockss.orgucl.ac.uk This ability to enforce conformational constraints is critical in the design of new therapeutic agents and research tools. ucl.ac.ukresearchgate.net

The applications of these diacids extend to the creation of various bioactive compounds and are recognized as key structural components in many biologically active molecules. semanticscholar.org Their synthesis is a focal point of research, aiming to develop efficient and stereoselective methods to access these valuable molecules. mostwiedzy.pl

The Role of Stereochemistry in Diacid Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the design and function of α,α'-diaminodicarboxylic acids. solubilityofthings.com The presence of at least two chiral centers at the α and α' carbons means that these molecules can exist as multiple stereoisomers (enantiomers and diastereomers). The specific stereochemistry of these diacids profoundly influences their biological activity and physical properties. solubilityofthings.comunibo.it

In drug design, the different enantiomers of a chiral molecule can have vastly different pharmacological effects. researchgate.netijpsr.com For example, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful. researchgate.net This underscores the necessity of controlling the stereochemistry during the synthesis of diaminodicarboxylic acids intended for biological applications. clockss.orgresearchgate.net For instance, the synthesis of the (2S, 9R) stereoisomer of this compound was specifically targeted for incorporation into cyclic peptides to stabilize α-helical conformations. ucl.ac.ukresearchgate.net

The development of stereoselective synthesis methods is therefore a primary goal in this area of research. researchgate.net Techniques such as asymmetric catalytic hydrogenation and the use of chiral auxiliaries are employed to produce enantiomerically pure diaminodicarboxylic acids. clockss.orgacs.org Having access to stereochemically pure building blocks is essential for creating peptidomimetics and other complex molecules with well-defined three-dimensional structures and, consequently, predictable biological functions. acs.org The synthesis of orthogonally protected enantiopure α,α'-diaminodicarboxylic acids is particularly important as it allows for the selective modification of the different functional groups, which is crucial for their incorporation into peptides. clockss.org

Overview of this compound in Academic Research Contexts

This compound, also known as 2,9-diaminosebacic acid, is a specific long-chain α,α'-diaminodicarboxylic acid that has been a subject of interest in academic research, primarily for its role in peptide and protein chemistry. clockss.orginchikey.infothieme-connect.de Its ten-carbon backbone provides a significant span that can be used to create covalent bridges within or between peptide chains. ucl.ac.uk

A key application of this compound is in the stabilization of secondary structures of peptides, particularly α-helices. clockss.org By incorporating this diacid to link the i and i+4 positions of a peptide sequence, researchers can enforce an α-helical conformation. ucl.ac.uk This is valuable for studying the structure-function relationships of peptides and for designing novel peptide-based therapeutics with enhanced stability and activity. ucl.ac.ukresearchgate.net

The synthesis of enantiopure and orthogonally protected forms of this compound has been a significant focus of synthetic chemistry research. clockss.orgresearchgate.netresearchgate.net One notable synthetic approach involves the Julia olefination of an aldehyde and a sulfone, both derived from optically pure amino acids like aspartic and glutamic acid. clockss.org This method allows for the construction of the diacid with precise control over the stereochemistry at the two chiral centers. clockss.org The ability to produce orthogonally protected versions, where the amino and carboxyl groups can be selectively deprotected, is crucial for its use in solid-phase peptide synthesis. clockss.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,9-diaminodecanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c11-7(9(13)14)5-3-1-2-4-6-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOVPMLVPBHUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(C(=O)O)N)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276976 | |

| Record name | 2,9-DIAMINODECANEDIOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91346-99-5 | |

| Record name | 2,9-DIAMINODECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,9-DIAMINODECANEDIOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,9 Diaminodecanedioic Acid

Classical Organic Synthesis Approaches to α,α'-Diaminodicarboxylic Acid Scaffolds

The construction of the C10 dicarboxylic acid backbone is a critical first step, which can be achieved through various carbon-carbon bond-forming reactions. Subsequent or concurrent introduction of the α-amino groups with stereochemical control is necessary to yield the final product.

The Julia olefination, also known as the Julia-Lythgoe olefination, is a powerful method for creating carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org The reaction involves the addition of a sulfonyl-stabilized carbanion to a carbonyl compound (an aldehyde or ketone), followed by functionalization of the resulting alcohol and a reductive elimination step. wikipedia.org

For the synthesis of a decanedioic acid backbone, a Julia olefination strategy could be envisioned to couple two five-carbon fragments. For instance, a C5 aldehyde could react with a C5 sulfone. The resulting C10 alkene can then undergo oxidative cleavage (e.g., ozonolysis followed by an oxidative workup) to yield the corresponding dicarboxylic acid.

Key Steps in Julia-Lythgoe Olefination:

Addition: A phenyl sulfone is deprotonated to form a carbanion, which then attacks an aldehyde or ketone.

Functionalization: The intermediate alcohol is functionalized, often by acylation (e.g., with acetic anhydride (B1165640) or benzoyl chloride).

Reductive Elimination: The resulting β-acyloxysulfone is treated with a reducing agent, such as sodium amalgam or samarium(II) iodide, to form the alkene. wikipedia.org

A more modern variant, the Julia-Kocienski olefination, utilizes heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) to enable a one-pot reaction with improved stereoselectivity. alfa-chemistry.comorganic-chemistry.org

| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination |

| Sulfone Reagent | Phenyl sulfones | Heteroaryl sulfones (e.g., BT, PT) |

| Key Steps | Multi-step (addition, acylation, reduction) | Often a one-pot procedure |

| Stereoselectivity | Generally high E-selectivity | Very high E-selectivity |

| Reducing Agent | Sodium amalgam, SmI₂ | Not required for elimination |

Kolbe electrolysis is an electrochemical method that achieves a decarboxylative dimerization of two carboxylate ions. wikipedia.org This reaction proceeds via a radical mechanism, where electrolysis of a carboxylate salt solution generates radical intermediates that subsequently couple to form a new carbon-carbon bond. cambridge.org It is particularly effective for the synthesis of symmetrical dimers. organic-chemistry.org

To construct the C10 backbone of 2,9-diaminodecanedioic acid, the Kolbe electrolysis of a protected 6-aminohexanoic acid derivative could be employed. The electrolysis would induce dimerization, forming a 10-carbon chain with protected amino groups at the 2 and 9 positions. Subsequent deprotection and hydrolysis of the ester groups would yield the target molecule. An industrial application of this method includes the synthesis of sebacic acid (a C10 dicarboxylic acid) from adipic acid (a C6 dicarboxylic acid). wikipedia.org

Mechanism of Kolbe Electrolysis:

Oxidation at Anode: A carboxylate ion is oxidized to a carboxyl radical.

Decarboxylation: The carboxyl radical loses a molecule of carbon dioxide to form an alkyl radical.

Dimerization: Two alkyl radicals combine to form a new C-C bond. cambridge.org

If a mixture of two different carboxylates is used, a statistical mixture of three different dimer products can be formed. wikipedia.org

Achieving the correct stereochemistry at the C2 and C9 positions is crucial. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

The Schöllkopf method provides a route for the asymmetric synthesis of α-amino acids. wikipedia.org The core of this methodology is the diastereoselective alkylation of a chiral bis-lactim ether, which is typically derived from the cyclization of glycine (B1666218) and a chiral amino acid like valine. drugfuture.combiosynth.com The bulky side chain of the valine (an isopropyl group) effectively shields one face of the glycine-derived carbanion, directing an incoming electrophile to the opposite face with high diastereoselectivity (typically >95% de). wikipedia.orgbiosynth.com

To synthesize this compound, two equivalents of the lithiated Schöllkopf auxiliary could be alkylated with a suitable C6 di-electrophile (e.g., 1,6-dihalohexane). Subsequent acidic hydrolysis cleaves the auxiliary, liberating the newly formed, enantiomerically enriched α,α'-diaminodicarboxylic acid ester and the chiral auxiliary's methyl ester, which can be separated. wikipedia.org

David A. Evans developed C₂-symmetric bis(oxazoline) (BOX) ligands, which, when complexed with Lewis acids like copper(II) triflate or copper(II) acetate, form highly effective and versatile chiral catalysts. nih.govorganic-chemistry.orgacs.org These complexes create a defined chiral environment around the metal center, enabling a wide range of enantioselective reactions, including Diels-Alder, aldol, and Michael reactions. nih.govnih.gov

In the context of α,α'-diaminodicarboxylic acid synthesis, an Evans catalyst could be used in an asymmetric Michael addition. For example, a chiral glycine enolate equivalent could be added to a suitable α,β-unsaturated diester. The bis(oxazoline)-copper(II) complex would control the facial selectivity of the addition, establishing the stereocenters with high enantioselectivity. nih.gov X-ray crystallography has shown that these copper complexes tend to form distorted square planar or square pyramidal geometries, which is key to their ability to induce asymmetry. nih.gov

Reductive amination is one of the most versatile methods for synthesizing amines from carbonyl compounds (aldehydes or ketones). nih.govresearchgate.net The process involves the reaction of the carbonyl group with an amine source (like ammonia) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

This method is ideal for installing the amino groups at the α-positions of a pre-formed dicarboxylic acid scaffold. The synthesis would start with a 2,9-dioxodecanedioic acid derivative. Reaction with ammonia (B1221849) in the presence of a suitable reducing agent would convert both keto groups into amino groups.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): Effective at neutral to weakly acidic pH and selectively reduces the imine intermediate over the ketone starting material. nih.gov

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and highly selective reducing agent for reductive aminations. wikipedia.org

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.org

The reaction can be performed as a direct (one-pot) or indirect process, where the imine intermediate is pre-formed before the addition of the reducing agent. nih.gov

| Method | Key Reagents/Catalysts | Stereocontrol | Application |

| Julia Olefination | Phenyl sulfones, aldehydes, Na(Hg) | Forms (E)-alkenes stereoselectively | Carbon chain elongation |

| Kolbe Electrolysis | Carboxylic acid salts, electricity | Not stereoselective | Dimerization for backbone synthesis |

| Schöllkopf Method | Bis-lactim ether (chiral auxiliary) | High diastereoselectivity | Asymmetric installation of α-amino acids |

| Evans' Catalysis | Bis(oxazoline) ligands, Cu(II) salts | High enantioselectivity | Asymmetric C-C bond formation |

| Reductive Amination | α-keto acid, NH₃, NaBH₃CN | Forms a racemic mixture unless a chiral catalyst is used | Installation of amino groups |

Methodologies Utilizing Chiral Auxiliaries in Diastereoselective Synthesis

Enantioselective and Stereocontrolled Synthesis of this compound

Achieving precise control over the absolute and relative stereochemistry of the two amine-bearing carbons is the primary objective in the synthesis of this compound. The methodologies employed range from leveraging the "chiral pool" of natural amino acids to employing powerful asymmetric catalytic reactions.

Asymmetric catalytic hydrogenation is a powerful method for establishing stereocenters with high enantioselectivity. rsc.org This approach, applied to the synthesis of diamino dicarboxylic acids, typically involves the reduction of a prochiral diunsaturated precursor. For this compound, a plausible route begins with the preparation of a 2,9-diimino- or 2,9-diamino-deca-4,6-dienedioic acid derivative.

The synthesis of the required prochiral precursors can be accomplished by condensing dialdehydes, such as succinic dialdehyde, with protected phosphonoglycine derivatives. rsc.org Subsequent hydrogenation of the carbon-carbon or carbon-nitrogen double bonds using a chiral transition metal catalyst, such as those based on Rhodium (Rh), Ruthenium (Ru), or Iridium (Ir) complexed with chiral phosphine (B1218219) or diamine ligands (e.g., BINAP, DuPhos), can install the desired stereochemistry at both the C2 and C9 positions simultaneously. semanticscholar.org The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity. This method is highly attractive due to its efficiency and atom economy.

A robust strategy for synthesizing enantiopure this compound involves utilizing readily available and optically pure starting materials from the chiral pool, such as L-glutamic acid and L-aspartic acid. This approach ensures that the stereochemistry at the α-carbon of the starting amino acid is transferred to the final product.

A demonstrated synthesis of an orthogonally protected (2S,9S)-2,9-diaminodecanedioic acid derivative starts from L-glutamic acid. semanticscholar.org In this multi-step approach, two chiral fragments derived from L-glutamic acid are coupled together. The key steps involve:

Conversion of N-Cbz protected L-glutamic acid into two key intermediates: a chiral C5 sulfone and a chiral C5 aldehyde.

Coupling of these two fragments using a Julia-Kocienski olefination reaction to form a C10 backbone with the desired stereocenters.

Subsequent chemical modifications to yield the final orthogonally protected diamino diacid.

This strategy is versatile, as the use of L-glutamic acid provides the (S)-configuration at the stereogenic centers. By starting with D-glutamic acid, the (R,R)-enantiomer could be synthesized. Similarly, while not explicitly demonstrated for this target molecule, L-aspartic acid could be used to generate analogous C4 chiral building blocks (aldehydes or sulfones) that could be coupled with other fragments to construct the C10 backbone of this compound. semanticscholar.org

In the multi-step synthesis of complex molecules like this compound, which contains multiple reactive functional groups (two amines and two carboxylic acids), an orthogonal protection strategy is essential. semanticscholar.org This strategy allows for the selective deprotection of one functional group while others remain protected, enabling sequential and site-specific modifications.

In the synthesis starting from L-glutamic acid, a sophisticated orthogonal protection scheme was employed. semanticscholar.org The different protecting groups and their specific cleavage conditions are detailed in the table below.

| Protecting Group | Functional Group Protected | Deprotection Conditions | Reference |

|---|---|---|---|

| Cbz (Carboxybenzyl) | α-Amino Group | Hydrogenolysis (e.g., H₂, Pd/C) | semanticscholar.org |

| Boc (tert-Butoxycarbonyl) | α-Amino Group | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | semanticscholar.org |

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amino Group | Base (e.g., Piperidine in DMF) | semanticscholar.org |

| TBDPS (tert-Butyldiphenylsilyl) | Primary Alcohol | Fluoride Source (e.g., HF-Pyridine, TBAF) | semanticscholar.org |

| Methyl Ester | Carboxylic Acid | Saponification (e.g., LiOH, NaOH) | semanticscholar.org |

This use of Cbz, Boc, Fmoc, and silyl (B83357) ethers allows for precise control over the synthetic sequence, enabling the construction of the carbon backbone and the final unmasking of the reactive groups in a controlled manner. semanticscholar.org

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the unparalleled stereoselectivity of enzymes. nih.gov For the synthesis of chiral amines, ω-transaminases (ω-TAs) have emerged as powerful biocatalysts. nih.govnih.gov These enzymes can stereoselectively transfer an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a prochiral ketone. nih.gov

A potential chemo-enzymatic route to (2S,9S)- or (2R,9R)-2,9-diaminodecanedioic acid could be designed as follows:

Chemical Synthesis: A prochiral diketo precursor, 2,9-dioxodecanedioic acid, would be synthesized using conventional organic chemistry methods.

Enzymatic Diamination: This diketo-diacid would then be subjected to a double amination reaction catalyzed by a stereoselective ω-transaminase. Using an (S)-selective ω-TA would install two amino groups to yield (2S,9S)-2,9-diaminodecanedioic acid with high enantiomeric and diastereomeric purity. Conversely, an (R)-selective ω-TA would produce the (2R,9R)-stereoisomer.

This approach offers significant advantages, including mild reaction conditions (neutral pH, ambient temperature) and exceptional stereocontrol, potentially reducing the need for complex protection-deprotection steps. nih.gov The primary challenge lies in finding or engineering a transaminase that accepts the long-chain diketo-diacid as a substrate.

Advanced Synthetic Transformations and Derivatization

Strategies for Chemically Differentiated α,α'-Diaminodicarboxylic Acids

The synthesis of α,α'-diaminodicarboxylic acids with distinct functionalities at each amino or carboxyl group is a significant challenge that has been addressed through various innovative strategies. These approaches allow for the selective modification of the molecule, which is essential for its incorporation into complex structures like peptides or for the development of specific molecular probes.

One notable strategy involves the asymmetric synthesis of differentially protected meso-2,6-diaminopimelic acid, a close analog of 2,9-diaminodecanedioic acid. This has been achieved in a stereospecific manner starting from both L-aspartic and L-glutamic acid. researchgate.net Similarly, a stereospecific synthesis of differentially protected meso-1,6-diaminopimelic acid has been accomplished using D-serine as the starting material. researchgate.net These methods provide a blueprint for achieving chemical differentiation in longer-chain diaminodicarboxylic acids.

Another powerful approach is the enantioselective synthesis of various α,α'-diamino dicarboxylic acids with high optical purity and yields. acs.orgnih.gov This method is based on the asymmetric catalytic hydrogenation of prochiral precursors, which are prepared from dialdehydes and protected phosphonoglycines. acs.orgnih.gov For example, Z-protected dimethyl esters of 2,5-diaminoadipic acid (DAA), 2,7-diaminosuberic acid (DAS), and 2,8-diaminoazelaic acid (DAZ) have been successfully synthesized using this methodology. nih.gov

Furthermore, stereoselective synthesis of both meso- and l,l-diaminopimelic acids has been described, highlighting the level of control that can be achieved over the stereochemistry of these molecules. nih.gov These synthetic routes often involve key steps such as stereoselective reduction of an α-keto ester or asymmetric double addition of organozinc reagents. nih.gov

The table below summarizes various synthetic strategies for producing chemically differentiated α,α'-diaminodicarboxylic acids.

| Strategy | Starting Material | Key Reaction | Product | Reference |

| Asymmetric Synthesis | L-Aspartic Acid / L-Glutamic Acid | Stereospecific conversion | Differentially protected meso-2,6-diaminopimelic acid | researchgate.net |

| Asymmetric Synthesis | D-Serine | Stereospecific conversion | Differentially protected meso-1,6-diaminopimelic acid | researchgate.net |

| Enantioselective Synthesis | Dialdehydes and protected phosphonoglycines | Asymmetric catalytic hydrogenation | Alkyl diamino dicarboxylic acids (DAA, DAS, DAZ) | acs.orgnih.gov |

| Stereoselective Synthesis | Enone-derived amino acids | Stereoselective reduction or asymmetric addition | meso- and l,l-diaminopimelic acids | nih.gov |

Incorporation of Protecting Groups Compatible with Peptide Synthesis

The integration of this compound into peptide chains necessitates the use of protecting groups to prevent unwanted side reactions at its various functional moieties. The choice of protecting groups is dictated by the specific peptide synthesis strategy, most commonly the Fmoc/tBu or Boc/Bzl approaches. iris-biotech.denih.govpeptide.com An essential concept in this context is "orthogonality," which ensures that different protecting groups can be selectively removed under distinct chemical conditions. iris-biotech.denih.govpeptide.com

In solid-phase peptide synthesis (SPPS), temporary protecting groups are used for the α-amino group and are removed at each cycle of amino acid addition, while permanent or semi-permanent protecting groups are used for the side chains and are typically removed at the end of the synthesis. iris-biotech.de

Commonly used protecting groups in peptide synthesis are detailed in the table below:

| Protecting Group | Abbreviation | Functionality Protected | Deprotection Conditions | Compatibility |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Mild base (e.g., piperidine) | Orthogonal to tBu and Trt |

| tert-Butoxycarbonyl | Boc | α-Amino group, side-chain amines | Moderate acid (e.g., TFA) | Quasi-orthogonal to Bzl |

| tert-Butyl | tBu | Side-chain carboxyl and hydroxyl groups | Strong acid (e.g., TFA) | Used in Fmoc strategy |

| Benzyl | Bzl | Side-chain carboxyl, hydroxyl, and other groups | Strong acid (e.g., HF) or hydrogenolysis | Used in Boc strategy |

| Benzyloxycarbonyl | Cbz or Z | Amino group | Hydrogenolysis, HBr/AcOH | Solution-phase synthesis |

| Trityl | Trt | Side-chain thiol and imidazole (B134444) groups | Mild acid | Orthogonal to Fmoc |

For diaminodicarboxylic acids like this compound, a combination of these protecting groups would be employed to orthogonally protect the two amino groups and two carboxylic acid functionalities, allowing for controlled and sequential peptide bond formation or other modifications. nih.gov The selection of a specific protection scheme is critical for the success of the synthesis. nih.gov

Formation of Functionalized Derivatives for Specific Research Applications

The synthesis of functionalized derivatives of diaminodicarboxylic acids is a key area of research, driven by the need for molecules with specific biological activities or properties. For instance, analogues of diaminopimelic acid (DAP) have been synthesized to act as inhibitors of enzymes in bacterial cell wall biosynthesis, representing a promising avenue for the development of new antibiotics. mdpi.com

Thiazole and oxazole (B20620) analogues of DAP have been created by replacing the carboxyl groups and substituting the central carbon atom with sulfur or oxygen. mdpi.com These derivatives have shown significant antibacterial efficacy. mdpi.com Another example includes the stereoselective synthesis of aziridine (B145994) analogues of DAP, which have been evaluated as inhibitors of the DAP epimerase enzyme. rsc.org

Furthermore, conformationally constrained diaminodicarboxylic acid derivatives have been synthesized to study the impact of molecular conformation on biological activity. nih.govfigshare.com Examples include 2,2'-diaminospiro[3.3]heptane-2,2'-dicarboxylic acid and trans-1,4-diaminocyclohexane-1,4-dicarboxylic acid. nih.govfigshare.com

The following table provides examples of functionalized derivatives of diaminodicarboxylic acids and their potential applications.

| Derivative Class | Structural Modification | Potential Application | Reference |

| Thiazole/Oxazole Analogues | Replacement of carboxyl groups and central carbon | Antibacterial agents (dapF inhibitors) | mdpi.com |

| Aziridine Analogues | Incorporation of an aziridine ring | Enzyme inhibitors (DAP epimerase) | rsc.org |

| Conformationally Constrained Analogues | Introduction of cyclic or spirocyclic structures | Probing structure-activity relationships | nih.govfigshare.com |

Ring-Closing Metathesis in Related Diaminodicarboxylic Acid Synthesis

Ring-closing metathesis (RCM) is a powerful synthetic tool for the formation of cyclic structures and has found applications in the synthesis of complex molecules, including those related to diaminodicarboxylic acids. rsc.orgdrughunter.com While direct application of RCM to the synthesis of this compound itself is not prominently documented, its utility in creating cyclic and macrocyclic structures from related diene-containing precursors is well-established. drughunter.com

For instance, a short synthesis of orthogonally protected (S,S)-diaminopimelic acid has been reported via a selective cross-metathesis between (S)-allyl glycine (B1666218) and (S)-vinyl glycine, followed by hydrogenation. researchgate.net By analogy, (S,S)-diaminosuberic acid was prepared through the self-metathesis of (S)-allyl glycine. researchgate.net These examples demonstrate the potential of metathesis reactions in the synthesis of diaminodicarboxylic acids and their derivatives.

RCM has been particularly impactful in the synthesis of macrocyclic drug candidates. drughunter.com The reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs' catalysts. rsc.orgmdpi.com The efficiency of RCM can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. drughunter.com Acid-mediated RCM has also been shown to be effective in certain cases. nih.gov

The principles of RCM could be applied to appropriately designed precursors to synthesize cyclic analogues of this compound, which could have interesting conformational properties and biological activities.

Application of 2,9 Diaminodecanedioic Acid in Conformational Control and Material Design

Design and Synthesis of Conformationally Constrained Peptides

The incorporation of non-proteinogenic amino acids is a key strategy for developing peptides with enhanced stability and specific, predictable three-dimensional structures. 2,9-Diaminodecanedioic acid serves as a versatile tool in this context, enabling the synthesis of peptides with constrained conformations.

This compound can be strategically incorporated into a peptide sequence to form a covalent bridge between two other amino acid residues. This intramolecular cyclization effectively restricts the conformational freedom of the peptide backbone, forcing it to adopt specific secondary structures.

α-Helices: By bridging the side chains of two amino acids, for instance at positions i and i+7, the long aliphatic chain of this compound can stabilize an α-helical conformation. This is analogous to the use of lactam bridges between lysine (B10760008) and aspartic acid residues, though the longer span of the decanedioic acid derivative allows for bridging more distant residues, potentially stabilizing longer helical segments. nih.gov The presence of such a bridge can pre-organize the peptide into a helical fold that is crucial for its biological activity.

β-Turns: The β-turn is a crucial secondary structure motif that allows a peptide chain to reverse its direction. nih.gov this compound can be used to create a bridge that mimics the hydrogen bond network of a natural β-turn, thereby stabilizing this conformation. nih.govnih.gov The specific type of β-turn induced can be controlled by the points of attachment and the stereochemistry of the amino acids involved. The use of conformationally restricted residues is a known strategy to promote the formation of such turns. nih.gov

The choice of bridging strategy and the position of the this compound within the peptide sequence are critical for dictating the resulting secondary structure.

A major challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases and their tendency to exist in a multitude of conformations in solution, only one of which may be active. Introducing a covalent bridge using this compound can significantly enhance the conformational stability of a peptide.

By locking the peptide into a specific bioactive conformation, the entropic penalty of folding is reduced, leading to a more stable structure. This increased stability often translates to improved resistance to enzymatic degradation, as proteases typically recognize and cleave peptides in their unfolded or flexible states. nih.govnih.govnih.gov The introduction of D-amino acids or other non-natural residues is a common strategy to improve stability, and covalent bridging with molecules like this compound provides a complementary approach. nih.govnih.govresearchgate.net

| Factor | Effect of this compound Bridge | Rationale |

| Conformational Entropy | Decreased | The covalent bridge reduces the number of accessible conformations, locking the peptide into a more ordered state. |

| Enzymatic Stability | Increased | The stabilized, folded conformation is a poorer substrate for proteolytic enzymes compared to a flexible, unfolded peptide. nih.govnih.govnih.gov |

| Receptor Binding Affinity | Potentially Increased | By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding to a receptor is lowered. |

| Solubility | Can be modulated | The overall hydrophobicity/hydrophilicity of the peptide can be tuned by the choice of the bridging moiety and the rest of the sequence. |

This table summarizes the general effects of introducing a covalent bridge, such as one formed by this compound, on the solution properties of a peptide.

The incorporation of this compound into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies. du.ac.inluxembourg-bio.combachem.com The synthesis requires a differentially protected form of the diaminodicarboxylic acid, where the two amino groups and two carboxylic acid groups can be selectively addressed.

A common strategy involves using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme. du.ac.innih.gov For instance, one amino group can be protected with an Fmoc group for chain elongation, while the other is protected with a group that is stable to the Fmoc deprotection conditions (e.g., a Boc group). Similarly, one carboxylic acid group can be used for coupling to the resin or the growing peptide chain, while the other is protected as an ester (e.g., a t-butyl ester).

General Steps for On-Resin Cyclization:

The linear peptide is assembled on a solid support using standard SPPS protocols. bachem.com

The amino acids that will be bridged by this compound have their side-chain protecting groups selectively removed.

A suitably protected this compound derivative is then coupled to the deprotected side chains.

The final cyclization step is performed on the solid support before the peptide is cleaved from the resin and the remaining protecting groups are removed.

The use of SPPS allows for the efficient and controlled synthesis of these complex, bridged peptides. luxembourg-bio.com

Exploration as a Monomer in Advanced Polymer Architectures

The bifunctional nature of this compound, possessing both amino and carboxylic acid groups, makes it an interesting candidate as a monomer for the synthesis of advanced polymers.

Dicarboxylic acids are fundamental building blocks for condensation polymers such as polyesters and polyamides. savemyexams.comlibretexts.org By analogy to well-established monomers, this compound could be utilized in similar polymerization reactions.

Polyamides: Polyamides, like Nylon, are typically formed from the condensation reaction of a dicarboxylic acid and a diamine. libretexts.orgchemguide.co.uk For example, Nylon 6,6 is made from adipic acid (a six-carbon dicarboxylic acid) and hexamethylenediamine (B150038) (a six-carbon diamine). savemyexams.comlibretexts.orgchemguide.co.uk this compound is an amino dicarboxylic acid, meaning it contains both necessary functional groups within the same molecule. As such, it could potentially undergo self-condensation to form a polyamide, or it could be co-polymerized with other diamines, diacids, or amino acids to create novel polyamide structures with unique properties. The presence of the long aliphatic chain would be expected to impart flexibility and hydrophobicity to the resulting polymer.

Biopolyesters: While the amino groups would need to be chemically modified (e.g., converted to hydroxyl groups) for direct participation in polyester (B1180765) synthesis, the dicarboxylic acid functionality is a key component. Dicarboxylic acids like succinic acid and azelaic acid are used to create biodegradable polyesters. mdpi.com The ten-carbon backbone of this compound is similar to other bio-based dicarboxylic acids used in polyester production, suggesting its potential as a building block for creating long-chain aliphatic polyesters with tailored properties.

| Polymer Type | Reactant(s) with this compound (DADA) | Potential Resulting Polymer | Analogous Industrial Polymer |

| Polyamide | Self-condensation of DADA | A polyamide with a repeating unit derived solely from DADA. | Nylon 6 (from caprolactam) |

| Polyamide | DADA + a diamine (e.g., hexamethylenediamine) | A co-polyamide with alternating DADA and diamine units. | Nylon 6,6 |

| Polyamide | DADA + a dicarboxylic acid (e.g., adipic acid) | A co-polyamide with alternating DADA and diacid units. | N/A |

| Polyester | DADA (after conversion of -NH2 to -OH) + a diol | A polyester with a long aliphatic backbone. | Poly(butylene succinate) (PBS) |

This table illustrates the potential of this compound in polymer synthesis by analogy to existing monomers.

There is a significant global effort to develop polymers from renewable resources to reduce the reliance on fossil fuels and create more sustainable materials. wur.nlaugc.asso.frhorizon-europe.gouv.fr Dicarboxylic acids are a key class of bio-based platform chemicals. mdpi.com For example, azelaic acid, a nine-carbon dicarboxylic acid, can be produced from oleic acid and is used to synthesize bio-based polymers. mdpi.com

If this compound can be produced from renewable feedstocks through fermentation or biocatalytic routes, it would represent a valuable bio-based building block. Its incorporation into materials would contribute to the development of sustainable bioplastics. The biodegradability of polymers derived from this monomer would be an important area of investigation, as polymers with long aliphatic chains are often susceptible to microbial degradation, making them attractive for applications where environmental persistence is a concern.

Theoretical and Computational Investigations of 2,9 Diaminodecanedioic Acid and Analogues

Molecular Modeling and Dynamics Simulations of Conformations

Molecular modeling and molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of peptides and proteins. The incorporation of unnatural amino acids, such as 2,9-diaminodecanedioic acid, is a key strategy for creating peptides with specific, stable three-dimensional structures. MD simulations can predict how the long aliphatic chain of this compound, when used to link different parts of a peptide, restricts the available conformations and stabilizes desired secondary structures like β-turns or α-helices.

While specific MD simulation studies focusing solely on this compound are not readily found, the general methodology for studying peptides containing such unnatural residues is well-established. These simulations typically involve:

Force Field Parameterization: Developing accurate force field parameters for the unnatural amino acid is a critical first step. This ensures that the simulations realistically model the molecule's geometry, charge distribution, and interactions.

System Setup: The peptide containing the this compound linker is placed in a simulation box with a chosen solvent, typically water, to mimic physiological conditions.

These types of simulations have been used to study the dimerization, folding, and protein-binding capabilities of peptides containing other unnatural amino acids. nih.gov For peptides constrained by this compound, MD simulations would be crucial for verifying that the intended conformation is indeed adopted and remains stable in a dynamic environment.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. For this compound, these calculations can be used to understand the reactivity of its functional groups (the amino and carboxylic acid groups) and the influence of the long hydrocarbon chain on these properties.

Although specific studies on the electronic structure of isolated this compound are not prominent in the literature, the reactivity of its constituent functional groups is well understood from a theoretical standpoint. DFT calculations can determine:

Atomic Charges: The distribution of electron density across the molecule, highlighting the electrophilic and nucleophilic sites.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's reactivity towards other chemical species.

Reaction Energetics: The energy changes associated with chemical reactions, such as the protonation/deprotonation of the amino and carboxyl groups, or its participation in peptide bond formation.

Insights into the reactivity of precursors to this compound have been gained from computational studies of its synthesis, as will be discussed in section 5.4.

Prediction of Conformational Preferences and Stereoisomeric Effects

The stereochemistry of this compound is crucial for its function as a conformational constraint in peptides. With two chiral centers at the C2 and C9 positions, it can exist as (2S, 9S), (2R, 9R), and meso (2S, 9R) stereoisomers. The specific stereoisomer used will dictate the geometry of the resulting cyclic peptide.

Computational methods can be employed to predict the conformational preferences of peptides containing different stereoisomers of this compound. By building models of the resulting peptides and performing energy minimizations or conformational searches, researchers can predict which stereoisomer will most effectively induce a desired secondary structure. For example, the synthesis of the (2S, 9R)-2,9-diaminodecanedioic acid has been specifically targeted for its potential to stabilize certain peptide conformations. researchgate.net

The goal of incorporating this unnatural amino acid is often to mimic or stabilize specific peptide turns. For instance, a particular stereoisomer might be chosen to force a peptide chain into a Type I β-turn. Computational analysis, often in conjunction with experimental techniques like NMR, is essential for confirming that the designed peptide adopts the predicted conformation.

Computational Studies on Reaction Mechanisms in Synthesis

The synthesis of orthogonally protected, enantiopure this compound is a complex process. Computational studies, particularly DFT calculations, can be invaluable for elucidating the mechanisms of key reaction steps and optimizing reaction conditions.

A computational study has been performed to determine the mechanism of a key step in a synthetic route that can be applied to produce functionalized amino acids like (2S, 9R)-2,9-diaminodecanedioic acid. researchgate.net This study focused on a palladium-catalyzed domino reaction, which is a powerful method for forming carbon-carbon bonds. The DFT calculations explored two possible mechanisms for this reaction:

Oxidative addition of aryl or alkenyl halides to a palladacycle to form a Pd(IV) intermediate.

A transmetalation-type reaction between two Pd(II) centers.

Such computational investigations provide crucial information about the transition states and intermediates involved in the reaction, helping to explain the observed stereoselectivity and to guide the development of more efficient synthetic routes. nih.govresearchgate.netacs.orgnih.gov

The table below summarizes the application of computational methods in the study of this compound and related systems.

| Computational Method | Application | Focus of Study |

| Molecular Dynamics (MD) | Simulating the behavior of peptides containing unnatural amino acids like this compound. nih.govrsc.orgethz.ch | Predicting conformational stability, folding pathways, and interactions with other molecules. |

| Density Functional Theory (DFT) | Investigating the mechanism of the palladium-catalyzed domino reaction used in the synthesis of precursors to this compound. researchgate.net | Elucidating reaction pathways, identifying intermediates and transition states, and understanding selectivity. |

| Quantum Mechanics (QM) | Calculating electronic properties to understand reactivity. | Determining atomic charges, frontier molecular orbital energies, and reaction energetics. |

| Molecular Modeling | Predicting the conformational effects of incorporating different stereoisomers of this compound into peptides. | Assessing the ability of the linker to induce specific secondary structures, such as β-turns. |

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Advanced Spectroscopic Techniques for Research-Oriented Characterization

Spectroscopic methods are fundamental in confirming the molecular structure of 2,9-diaminodecanedioic acid by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected. The protons on the carbons bearing the amino groups (C2 and C9) would likely appear as multiplets in a specific region of the spectrum. The numerous methylene (B1212753) (CH₂) groups of the aliphatic chain would produce a complex set of overlapping signals. The acidic protons of the carboxylic acid groups and the protons of the amine groups are often exchangeable with the solvent, leading to broad signals or their absence, depending on the solvent used (e.g., D₂O). For a similar compound, 2,6-diaminopimelic acid, proton signals for carbons adjacent to the amine and carboxyl groups appear around 3.75 ppm, while other methylene protons are observed between 1.48 and 1.92 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would provide a clearer picture of the carbon backbone. A distinct signal for the carbonyl carbon of the carboxylic acid groups would be expected in the downfield region (typically >170 ppm). The carbons attached to the nitrogen atoms (C2 and C9) would also have characteristic chemical shifts, while the methylene carbons of the decanedioic acid chain would appear in the aliphatic region of the spectrum. For comparison, in decanoic acid, the carbonyl carbon appears around 180 ppm, with the aliphatic carbons appearing between approximately 14 and 34 ppm. spectrabase.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by:

A broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid groups.

A sharp, strong absorption peak around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

N-H stretching vibrations from the primary amine groups, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations from the alkane chain, observed just below 3000 cm⁻¹. The IR spectrum for a related long-chain dicarboxylic acid, dodecanedioic acid, shows the characteristic broad O-H stretch and the sharp C=O stretch for the carboxylic acid functionalities. nist.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -CH(NH₂)COOH | ~3.7 ppm |

| -(CH₂)₆- | ~1.3 - 1.9 ppm | |

| ¹³C NMR | -COOH | >170 ppm |

| -CH(NH₂) | ~50 - 60 ppm | |

| -(CH₂)₆- | ~20 - 40 ppm | |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong) | |

| C-H Stretch (Alkane) | 2850 - 2960 cm⁻¹ |

Chromatographic Methods for Stereoisomer Separation and Purity Profiling (e.g., HPLC)

Due to the presence of two chiral centers at the C2 and C9 positions, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for separating these isomers and assessing the chemical and stereoisomeric purity of a sample.

Chiral HPLC is a primary method for separating enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For non-protein amino acids with structural similarities, successful separations have been developed. For instance, the enantiomers of a related compound, (2S,9S)-diamino-2,9-dibenzyldeca-4,6-diynedioic acid, were effectively separated using a chiral HPLC method. researchgate.netresearchgate.net The method employed a column with a sorbent based on the antibiotic eremomycin, which acts as a chiral selector. researchgate.netresearchgate.net

The development of such a method for this compound would involve optimizing several parameters:

Chiral Stationary Phase: A variety of CSPs are available, including those based on macrocyclic antibiotics (like vancomycin (B549263) or eremomycin), crown ethers, or proteins. researchgate.netchromatographyonline.comchiraltech.com Zwitterionic selectors are specifically designed for underivatized amino acids. chiraltech.com

Mobile Phase: The composition of the mobile phase (a mixture of solvents like acetonitrile (B52724) and aqueous buffers) is critical for achieving good separation and is carefully optimized. researchgate.net

Detection: A UV detector is commonly used, often at a low wavelength (e.g., 200 nm), to detect the amino acid as it elutes from the column. researchgate.net

Table 2: Example HPLC Conditions for Chiral Separation of a Diamino Dicarboxylic Acid Analog

| Parameter | Condition | Reference |

|---|---|---|

| Column | Nautilus-E 5µ 4.0×250 mm (Eremomycin-based CSP) | researchgate.net |

| Mobile Phase | Acetonitrile and 25 mmol/L monosodium phosphate (B84403) buffer (20:80 v/v) | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Temperature | 30℃ | researchgate.net |

| Detection | UV at 200 nm | researchgate.net |

| Result | Baseline separation of (2S,9S) and (2R,9R) enantiomers with retention times of 8.228 min and 11.055 min, respectively. | researchgate.net |

Mass Spectrometry Applications in Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns. nih.gov

For this compound (C₁₀H₂₀N₂O₄), the expected molecular weight is approximately 232.27 g/mol . In a mass spectrum, a peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would confirm this mass.

Different ionization techniques can be employed:

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like amino acids. It typically generates the protonated molecule [M+H]⁺, which would be observed at an m/z value of approximately 233.28.

Electron Ionization (EI): A higher-energy technique that causes extensive fragmentation. While it may not always show a strong molecular ion peak, the resulting fragmentation pattern provides a structural "fingerprint."

The fragmentation of this compound would likely involve characteristic losses, such as the loss of water (H₂O), ammonia (B1221849) (NH₃), or the carboxyl group (-COOH). Analysis of these fragments helps to piece together the structure of the parent molecule. The mass spectra of similar dicarboxylic acids like decanedioic acid (sebacic acid) and dodecanedioic acid show characteristic peaks resulting from fragmentation of the aliphatic chain and loss of carboxylic acid moieties, which can be used as a reference for interpreting the spectrum of this compound. nist.govnist.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.